molecular formula C5H2Br2ClN B1592020 2,6-Dibromo-4-chloropyridine CAS No. 1196156-59-8

2,6-Dibromo-4-chloropyridine

Cat. No.: B1592020
CAS No.: 1196156-59-8
M. Wt: 271.34 g/mol
InChI Key: ZDPXTYKMHYSMQW-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-chloropyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2ClN. This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to a pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-chloropyridine can be synthesized through several methods. One common approach involves the bromination of 4-chloropyridine using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products:

Scientific Research Applications

2,6-Dibromo-4-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-chloropyridine primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms at the 2 and 6 positions are highly reactive, making the compound suitable for various substitution and coupling reactions. These reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, particularly in the formation of biaryl compounds through coupling reactions .

Properties

IUPAC Name

2,6-dibromo-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-4-1-3(8)2-5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPXTYKMHYSMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604594
Record name 2,6-Dibromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-59-8
Record name 2,6-Dibromo-4-chloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromo-4-chloropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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